(1-Bromo-2-fluorohexan-2-yl)benzene
Description
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Properties
IUPAC Name |
(1-bromo-2-fluorohexan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrF/c1-2-3-9-12(14,10-13)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVUUZCHTGUWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CBr)(C1=CC=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-Bromo-2-fluorohexan-2-yl)benzene, a halogenated aromatic compound, has garnered attention in medicinal chemistry and materials science due to its unique structural properties and biological activities. The compound features both bromine and fluorine substituents, which can significantly influence its reactivity and interaction with biological systems.
- Molecular Formula : CHBrF
- Molecular Weight : 233.11 g/mol
- CAS Number : 1072-85-1
- IUPAC Name : 1-Bromo-2-fluorohexan-2-ylbenzene
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing primarily on its potential as an antimicrobial agent and its interactions with specific biological targets.
Antimicrobial Activity
Research indicates that halogenated compounds often exhibit antimicrobial properties. A study demonstrated that similar compounds with halogen substitutions showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with enzymatic functions essential for bacterial survival.
Case Studies
-
Antifungal Activity :
A series of experiments assessed the antifungal potential of related halogenated compounds, revealing that compounds with bromine and fluorine substitutions exhibited enhanced activity against fungal strains such as Candida albicans. This activity was attributed to the ability of these compounds to disrupt cellular membranes and inhibit growth. -
Cytotoxicity Studies :
Cytotoxicity assays conducted on human cell lines indicated that this compound displayed moderate cytotoxic effects, which were dose-dependent. The compound's cytotoxicity was measured using MTT assays, revealing IC values comparable to known anticancer agents.
The biological effects of this compound may be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid bilayers, leading to increased membrane permeability and eventual cell lysis.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to growth arrest in microbial cells.
Data Table: Biological Activity Summary
Scientific Research Applications
The compound (1-Bromo-2-fluorohexan-2-yl)benzene is a halogenated aromatic compound with significant applications in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its scientific research applications, providing detailed insights and case studies.
Properties
- Molecular Weight: 267.14 g/mol
- Boiling Point: Approximately 200 °C
- Density: 1.4 g/cm³
These properties make it suitable for various chemical reactions and applications.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including:
- Nucleophilic Substitution Reactions: The presence of the bromine atom allows for substitution with nucleophiles, making it useful in synthesizing more complex molecules.
- Electrophilic Aromatic Substitution: The fluoro group can stabilize the aromatic ring, facilitating further substitutions.
Pharmaceutical Chemistry
This compound is utilized in the synthesis of pharmaceutical intermediates. Its unique structure allows it to participate in reactions that lead to the formation of bioactive compounds. For example:
- Synthesis of Antiviral Agents: Research has shown that derivatives of this compound exhibit antiviral activity, making them candidates for drug development against viral infections.
Material Science
In material science, this compound is explored for its potential use in creating polymers and advanced materials due to its halogenated structure, which can impart desirable properties such as thermal stability and chemical resistance.
Agricultural Chemistry
The compound can be involved in the synthesis of agrochemicals, including pesticides and herbicides. Its reactivity allows for modifications that enhance the efficacy and stability of these compounds.
Case Study 1: Synthesis of Antiviral Compounds
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound were synthesized to evaluate their antiviral properties against influenza viruses. The results indicated that specific substitutions on the benzene ring significantly enhanced antiviral activity, providing a pathway for developing new antiviral agents.
Case Study 2: Development of Fluorinated Polymers
Research conducted at a polymer chemistry lab explored the use of this compound as a precursor for fluorinated polymers. The study reported successful polymerization reactions leading to materials with superior thermal and chemical resistance compared to non-fluorinated counterparts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
